6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide
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Overview
Description
DK419 is a potent and orally active inhibitor of the Wnt/β-catenin signaling pathway. This compound has shown significant potential in scientific research, particularly in the fields of cancer treatment and cellular biology. DK419 is known for its ability to reduce the levels of several key proteins, including Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin, and to induce the production of phosphorylated AMP-activated protein kinase (pAMPK) .
Preparation Methods
Synthetic Routes and Reaction Conditions
DK419 is synthesized through a series of chemical reactions that involve the formation of a 1H-benzo[d]imidazole-4-carboxamide substructure. The synthetic route typically includes the following steps:
- Formation of the benzimidazole ring.
- Introduction of the carboxamide group.
- Addition of various substituents to achieve the desired chemical structure.
The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of DK419 involves scaling up the synthetic route to produce larger quantities of the compound. This process requires optimization of reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques is essential to obtain DK419 with the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
DK419 undergoes several types of chemical reactions, including:
Oxidation: DK419 can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: DK419 can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving DK419 include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of DK419 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of substituted compounds with different properties .
Scientific Research Applications
DK419 has a wide range of scientific research applications, including:
Cancer Research: DK419 has shown promise in inhibiting the growth of colorectal cancer cells by targeting the Wnt/β-catenin signaling pathway.
Cellular Biology: The compound is used to study the regulation of cellular oxygen consumption and the induction of pAMPK, which plays a crucial role in cellular energy homeostasis.
Drug Development: DK419 serves as a lead compound for the development of new drugs targeting the Wnt/β-catenin signaling pathway.
Mechanism of Action
DK419 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. This pathway is critical for normal tissue development and is often dysregulated in various diseases, including cancer. DK419 reduces the levels of key proteins such as Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin, which are involved in cell proliferation and survival. Additionally, DK419 induces the production of phosphorylated AMP-activated protein kinase (pAMPK), which plays a role in cellular energy regulation .
Comparison with Similar Compounds
DK419 is similar to other Wnt/β-catenin signaling inhibitors, such as Niclosamide. DK419 has several unique features that set it apart:
Improved Pharmacokinetic Properties: DK419 has better plasma exposure and oral bioavailability compared to Niclosamide.
Multifunctional Activity: DK419 not only inhibits the Wnt/β-catenin signaling pathway but also alters cellular oxygen consumption and induces pAMPK production.
List of Similar Compounds
Niclosamide: A well-known Wnt/β-catenin signaling inhibitor with multifunctional activity.
CHIR-99021: Another inhibitor of the Wnt/β-catenin pathway, commonly used in stem cell research.
Adavivint: A potent inhibitor of the Wnt/β-catenin signaling pathway with applications in cancer research.
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF6N3O/c17-8-5-10(12-11(6-8)25-14(26-12)16(21,22)23)13(27)24-9-3-1-7(2-4-9)15(18,19)20/h1-6H,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNNIGRGNSXNEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C3C(=CC(=C2)Cl)NC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF6N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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